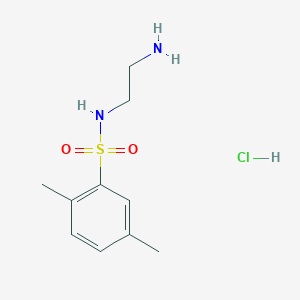

N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride

Beschreibung

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride (CAS: 1170133-10-4) is a sulfonamide derivative characterized by a benzene ring substituted with two methyl groups at the 2- and 5-positions and a sulfonamide-linked 2-aminoethyl side chain. Its molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 264.77 g/mol .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIUJEFJHNOOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Parameters:

- Starting Materials: 2,5-dimethylbenzenesulfonyl chloride and 2-aminoethylamine or 2-aminoethanol.

- Solvent: Commonly used solvents include dichloromethane, toluene, or N,N-dimethylformamide (DMF).

- Base: Triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures (0–5 °C to ambient) to minimize side reactions.

- Reaction Time: Usually ranges from 6 to 15 hours depending on scale and conditions.

- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase, followed by purification.

This method yields the sulfonamide product, which is often isolated as its hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents.

Industrial and Scale-up Considerations

In industrial settings, the preparation is optimized for scale, yield, and purity through:

- Continuous Flow Reactors: These provide enhanced control over reaction parameters such as temperature, mixing, and stoichiometry, leading to improved yields and reproducibility.

- Automated Systems: Automation reduces human error and enhances consistency in product quality.

- Purification: Industrial purification often employs crystallization techniques or chromatographic methods adapted for large scale, ensuring removal of impurities and side products.

Optimization Strategies for High Purity and Yield

To maximize purity and yield, the following strategies are applied:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) | Slight excess of amine minimizes over-alkylation |

| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and side reactions |

| Solvent | Anhydrous dichloromethane or DMF | Ensures solubility and reaction efficiency |

| Base | Triethylamine (1.5 eq) | Neutralizes HCl and facilitates reaction |

| Reaction Time | 6–8 hours | Ensures complete conversion |

| Purification | Silica gel column chromatography or recrystallization | Removes unreacted starting materials and byproducts |

Analytical Confirmation and Purity Assessment

The synthesized compound is confirmed and characterized by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons (6.8–7.5 ppm), methyl groups (2.1–2.5 ppm), and sulfonamide NH/amine protons (1.5–3.0 ppm).

- ^13C NMR confirms the aromatic carbons and methyl carbons consistent with the structure.

-

- Characteristic sulfonamide S=O stretching vibrations appear at 1150–1350 cm⁻¹.

- N–H bending vibrations appear around 1500–1600 cm⁻¹.

-

- High-resolution MS confirms molecular weight and fragmentation pattern consistent with the target compound.

Literature Data Summary Table

| Aspect | Details | Reference Notes |

|---|---|---|

| Starting materials | 2,5-dimethylbenzenesulfonyl chloride and 2-aminoethylamine or 2-aminoethanol | |

| Solvents | Dichloromethane, toluene, DMF | |

| Base | Triethylamine, sodium hydroxide | |

| Reaction temperature | 0–5 °C initially, then room temperature | |

| Reaction time | 6–15 hours | |

| Purification methods | Silica gel chromatography, recrystallization | |

| Yield | Typically 60–80% depending on conditions | |

| Analytical techniques | NMR (^1H, ^13C), IR, MS | |

| Industrial scale-up | Continuous flow reactors, automated systems for consistency |

Additional Notes

- The reaction must be carefully monitored to avoid over-alkylation or formation of side products.

- Use of anhydrous conditions and inert atmosphere (nitrogen) can improve the reaction outcome.

- The hydrochloride salt form is often preferred for stability and handling.

This synthesis method is well-established and supported by multiple research findings, offering a reliable approach to prepare this compound with good yield and purity. The continuous development of flow chemistry and automation further enhances the feasibility of industrial production.

No direct alternative synthetic routes or novel methods specifically for this compound were found in the reviewed literature, but related sulfonamide derivatives have been synthesized using similar sulfonylation strategies with amines under mild conditions.

Wissenschaftliche Forschungsanwendungen

1.1 Antimicrobial Properties

N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride exhibits significant antimicrobial activity. Compounds with similar structures have been evaluated for their effects against a range of pathogens, including bacteria and fungi. For instance, derivatives of the 2,5-dimethylphenyl scaffold have shown efficacy against multidrug-resistant strains of Candida and Staphylococcus aureus . These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant infections.

1.2 Enzyme Inhibition

Sulfonamide compounds are known for their ability to inhibit key enzymes involved in metabolic pathways. This compound may function as an inhibitor of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This inhibition can lead to therapeutic applications in managing diabetes by delaying carbohydrate absorption in the gut .

Therapeutic Potential

3.1 Cancer Treatment

Emerging research indicates that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. The structural modifications in compounds like this compound may enhance their ability to target specific cancer types . Studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models, suggesting potential applications in oncology .

3.2 Anti-inflammatory Applications

Sulfonamides are also explored for their anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2024) | Demonstrated strong antimicrobial activity against resistant strains | Supports development as an antibiotic alternative |

| Study B (2023) | Showed enzyme inhibition leading to reduced postprandial glucose levels | Potential use in diabetes management |

| Study C (2023) | Evaluated anticancer properties with significant tumor growth inhibition | Promising candidate for cancer therapy |

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The compound is compared below with two structurally related molecules: monosubstituted cyclam derivatives (anti-HIV-1 agents) and (2S)-2,5-diaminopentanamide dihydrochloride (a dipeptide derivative).

Key Research Findings

Anti-HIV-1 Activity: Cyclam derivatives, such as those modified with pyridine or aminophenyl groups, exhibit potent anti-HIV-1 activity via interactions with viral entry or fusion machinery .

Synthetic Flexibility : The cyclam derivatives’ synthesis emphasizes phthaloyl protecting groups but omits acetate pendant arm modifications, which could enhance metal-binding capacity—a feature absent in the target compound .

Safety and Toxicology: Both the target compound and (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicological data, underscoring the need for further studies despite their unclassified hazard statuses .

Biologische Aktivität

N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme inhibition, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This structural similarity is crucial for its biological activity, particularly as an antimicrobial agent. The aminoethyl group enhances its interaction with various biological targets, potentially modulating their activity and leading to diverse physiological effects.

The biological effects of this compound primarily arise from:

-

Enzyme Inhibition :

- The sulfonamide group inhibits enzymes involved in folate metabolism by competing with PABA for binding sites. This action effectively suppresses bacterial growth.

- Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against human carbonic anhydrase isoforms (CA IX and CA XII), which are associated with tumor progression .

- Antimicrobial Activity :

-

Antioxidant Properties :

- Emerging research indicates that the compound may possess antioxidant properties, contributing to its overall therapeutic potential .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, including multidrug-resistant pathogens. |

| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterases, relevant for neurodegenerative diseases. |

| Antioxidant | Potential to mitigate oxidative stress in cells. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited significant antibacterial activity, highlighting its potential as a therapeutic agent against resistant strains . -

Enzyme Interaction Studies :

Research demonstrated that this compound effectively inhibited carbonic anhydrase activity in vitro, suggesting its role in regulating physiological pH levels . -

Cardiovascular Effects :

Experimental data indicate that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance through calcium channel inhibition . This finding opens avenues for exploring the compound's therapeutic applications in cardiovascular diseases.

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves copolymerization or stepwise functionalization. For example, controlled copolymerization (as demonstrated in sulfonamide derivatives) requires:

- Monomer ratio optimization : A 1:1 molar ratio of precursors ensures balanced incorporation of functional groups .

- Initiator selection : Ammonium persulfate (APS, 0.5–1.0 mol%) effectively initiates radical polymerization while minimizing side reactions .

- Temperature control : Reactions at 60–80°C enhance yield while reducing thermal degradation .

- Purification : Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) removes unreacted monomers.

- Analytical validation : Confirm purity via ¹H NMR (δ 7.5–8.0 ppm for aromatic protons) and elemental analysis (<0.3% deviation from theoretical values).

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Monomer Ratio | 1:1 | Structural uniformity |

| Initiator (APS) | 0.5–1.0 mol% | Controlled polymerization |

| Temperature | 60–80°C | High yield, low degradation |

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves atomic-level structure, including bond lengths and angles (e.g., C–S bond at 1.76 Å in sulfonamides) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms amine functionalization .

- HPLC-MS : Detects impurities (<0.1% via reverse-phase C18 columns, acetonitrile/water mobile phase).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset >200°C).

Table 2 : Analytical Techniques Comparison

| Technique | Application | Resolution/Detail |

|---|---|---|

| XRD | Crystal structure | Atomic coordinates |

| ¹H NMR | Functional groups | Chemical shifts (ppm) |

| HPLC-MS | Purity/Impurity profiling | Detection limit: 0.01% |

Q. How do the functional groups in this compound influence its stability under varying experimental conditions (pH, temperature)?

- Methodological Answer :

- Sulfonamide group : Hydrolytically stable at pH 4–9 but prone to degradation under strong acids/bases (e.g., 1M HCl at 80°C causes cleavage) .

- Aminoethyl moiety : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C to prevent amine degradation .

- Methyl substituents : Enhance steric protection, reducing reactivity with nucleophiles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity or interaction mechanisms of this sulfonamide derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, sulfonamide’s sulfur atom shows high electrophilicity (charge density: –0.45 e) .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/ethanol mixtures) to model aggregation behavior or protein-binding kinetics .

- Validation : Cross-check computational results with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) .

Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) in characterizing this compound?

- Methodological Answer :

- Multi-technique cross-validation : If NMR suggests a planar structure but XRD shows torsional angles, re-examine sample purity or crystal packing effects .

- Statistical analysis : Apply Rietveld refinement (for XRD) or line-shape analysis (NMR) to reconcile discrepancies .

- Controlled experiments : Repeat synthesis under inert conditions to rule out oxidation artifacts .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound, considering its sulfonamide moiety?

- Methodological Answer :

- Enzyme inhibition assays : Target carbonic anhydrase (CA) isoforms (e.g., CA-II) via UV-Vis monitoring of 4-nitrophenyl acetate hydrolysis. IC50 values <10 µM indicate potent inhibition .

- Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) to track intracellular localization via confocal microscopy .

- Structure-activity relationship (SAR) : Modify substituents (e.g., 2,5-dimethyl vs. 2,4-dimethyl) to correlate steric effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.